1,3-Dioxaspiro[4.5]decan-2-one
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, characterized by two rings connected by a single common atom, are prominent structural motifs in a vast array of important molecules. Their unique, three-dimensional, and often rigid conformation makes them highly valuable in medicinal chemistry and materials science. rsc.org The defined spatial arrangement of substituents on a spirocyclic scaffold allows for precise interactions with biological targets, such as the binding sites of proteins. rsc.org This can lead to enhanced bioavailability, potency, and metabolic stability in drug candidates. oaepublish.com
Consequently, spirocyclic frameworks are found at the core of numerous natural products and biologically active molecules. oaepublish.comnih.gov A notable example is Spironolactone (B1682167), an FDA-approved medication for treating hypertension, which is built around a spirocyclic lactone core. nih.gov The enantioselective construction of these complex motifs, especially those containing a quaternary stereocenter at the spiro atom, remains a significant challenge in synthetic organic chemistry, driving the development of innovative catalytic methods. nih.govacs.org The inherent ring strain in certain spirocycles, such as spirocyclobutanes, can also be harnessed as a powerful tool in synthesis, promoting reactivity to efficiently construct complex molecular architectures. rsc.org
Nomenclature and Structural Classification of Dioxaspiro[4.5]decan-2-one Systems
The compound 1,3-Dioxaspiro[4.5]decan-2-one is identified by the Chemical Abstracts Service (CAS) number 34277-32-2. guidechem.com Its systematic name precisely describes its structure according to IUPAC nomenclature rules. The term "spiro" indicates the presence of a single shared carbon atom between two rings. The bracketed numbers, [4.5], denote the number of atoms in each ring connected to the spiro center, excluding the spiro atom itself. In this case, it signifies a five-membered ring and a six-membered ring. "Decan" refers to the total of ten atoms in the bicyclic system. "1,3-Dioxa" specifies that two oxygen atoms are present at positions 1 and 3 of the spiro system, and "-2-one" indicates a ketone functional group at the second position.
Structurally, this compound consists of a cyclohexane (B81311) ring fused via a spiro junction to a 1,3-dioxolan-2-one ring. The latter is a cyclic carbonate, a class of compound that is a formal derivative of carbonic acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 34277-32-2 guidechem.com |
| Molecular Formula | C₈H₁₂O₃ guidechem.com |
| Molecular Weight | 156.181 g/mol guidechem.com |
| InChI | InChI=1S/C8H12O3/c9-7-10-6-8(11-7)4-2-1-3-5-8/h1-6H2 guidechem.com |
| Canonical SMILES | C1CCC2(CC1)COC(=O)O2 guidechem.com |
Historical Development and Evolution of Research on Spirodilactones
The history of research into spiro-containing lactones is closely tied to the discovery of their potent biological activities. A pivotal moment was the development of spironolactone in the 1950s as an antagonist for the mineralocorticoid receptor, aimed at inhibiting the effects of aldosterone. nih.govnih.gov The clinical use of spironolactone, a synthetic steroid featuring a distinctive 17-spirolactone structure, spurred decades of further research and development. nih.gov
This initial discovery led to extensive programs by pharmaceutical companies to identify a second generation of more specific steroidal mineralocorticoid receptor antagonists (MRAs), such as eplerenone, which was first described in 1987. nih.govnih.gov The drive for greater selectivity was a significant factor in this evolution, aiming to improve the therapeutic profile over first-generation compounds. nih.gov Beyond medicinal chemistry, research has also explored the synthesis of novel spirodilactone (B1204692) systems. For instance, studies have reported the synthesis of aliphatic tetracarboxylic dianhydrides with a spiro carbon, such as 2,8-dioxaspiro[4.5]decane-1,3,7,9-tetrone, derived from itaconic anhydride. oup.com Furthermore, various spirodilactone moieties have been isolated from natural sources, indicating their presence in the biosphere and providing further impetus for research into their chemical and biological properties. xml-journal.netresearchgate.net The spontaneous conversion of O-succinylbenzoyl-CoA (OSB-CoA) into a spirodilactone form in solution also highlights the inherent chemical tendencies that can lead to these structures. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-10-6-8(11-7)4-2-1-3-5-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJUIBIRICWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702654 | |
| Record name | 1,3-Dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34277-32-2 | |
| Record name | 1,3-Dioxaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,x Dioxaspiro 4.5 Decan 2 One Systems
Strategies for Spirolactone Formation
The formation of the spirolactone core of 1,3-Dioxaspiro[4.5]decan-2-one can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, atom economy, and reaction conditions.
Acid-Catalyzed Cyclization and Ketalization Routes
Acid-catalyzed reactions are a cornerstone for the synthesis of spiroketals and related structures. This methodology typically involves the reaction of a ketone with a diol or a diol equivalent under acidic conditions. For the synthesis of this compound, the primary reactants are cyclohexanone (B45756) and a glycerol-derived synthon, such as glycerol (B35011) carbonate.
The general mechanism proceeds via the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by a nucleophilic attack from the hydroxyl groups of the diol precursor. An intramolecular cyclization and subsequent dehydration yield the final spirocyclic product. In the context of forming the carbonate moiety, a transesterification reaction can occur if a cyclic carbonate like glycerol carbonate is used as the starting material. acs.orgresearchgate.netacs.org The reaction of glycerol and cyclohexanone, often facilitated by solid acid catalysts, serves as a model for this type of ketalization. researchgate.netlnpu.edu.cn The choice of acid catalyst is crucial; for instance, perchloric acid adsorbed on silica-gel has been noted as a highly efficient and reusable catalyst for acetal (B89532) formation under solvent-free conditions. unimore.it
| Catalyst Type | Example | Reactants | Key Features |
| Brønsted Acid | p-Toluenesulfonic acid nih.gov | Cyclohexanone, Diol/Carbonate | Homogeneous, common, effective |
| Brønsted Acid | Sulfuric acid mdpi.com | Cyclopentanone (B42830), Malonic acid | Strong acid, used for related diones |
| Solid Acid | Carbon-based solid acid lnpu.edu.cn | Cyclohexanone, Glycerol | Heterogeneous, reusable, high yield |
| Supported Acid | Perchloric acid on SiO₂ unimore.it | Ketone, Diol | Heterogeneous, solvent-free conditions |
Ring-Closing Reactions and Tandem Processes
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems. wikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, facilitates the formation of a carbon-carbon double bond within a molecule, leading to cyclization. epa.govresearchgate.net A synthetic strategy for a spiro[4.5]decane system could involve an appropriately substituted cyclohexanone derivative bearing two terminal alkene chains. Intramolecular RCM would then form the second ring, creating the spirocyclic core. semanticscholar.org The resulting unsaturated ring can be subsequently functionalized to yield the desired lactone.
Sonochemical Methods in Spirocyclic Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can dramatically accelerate reaction rates, improve yields, and enhance selectivity. nih.govrsc.orgmdpi.com The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, providing the energy for chemical transformations. rsc.org
Key Advantages of Sonochemical Synthesis:
Rate Acceleration: Drastically reduced reaction times.
Improved Yields: Higher conversion of reactants to products.
Milder Conditions: Reactions can often be conducted at lower temperatures.
Energy Efficiency: Aligns with the principles of green chemistry. mdpi.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov
While a specific MCR for this compound is not extensively documented, a hypothetical approach could involve the one-pot reaction of cyclohexanone, a diol, and a carbonyl source (such as phosgene (B1210022) or a derivative). The judicious choice of catalyst and reaction conditions would be critical to orchestrate the sequence of ketalization and carbonylation to form the target spirolactone in a single, efficient step.
Stereoselective Synthesis and Chiral Induction
The presence of a spirocenter in this compound means that it can exist as enantiomers. The development of stereoselective synthetic methods is therefore crucial for applications where a single enantiomer is required.
Asymmetric Synthetic Pathways (e.g., from L-(-)-malic acid)
The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. nih.govyoutube.comyoutube.com L-(-)-malic acid, a C4-dicarboxylic acid, is an excellent candidate from the chiral pool for this purpose. A related strategy has been successfully employed in the synthesis of a 1-azaspiro[4.5]-7-decen-2-one from L-aspartic acid, demonstrating the viability of this approach for spirocyclic systems. clockss.org
A potential synthetic route starting from L-(-)-malic acid could involve the following key steps:
Protection and Modification: The carboxylic acid and hydroxyl groups of L-malic acid are selectively protected and modified to create a suitable chiral building block.
Chain Elaboration: The carbon skeleton is extended to incorporate the necessary atoms for the cyclohexane (B81311) ring precursor.
Spirocyclization: A key diastereoselective cyclization step forms the spiro[4.5]decane core. This could be an intramolecular Michael addition or an alkylation reaction where the existing stereocenter from malic acid directs the formation of the new spirocenter. nih.gov
Final Functionalization: Deprotection and functional group manipulation would yield the final enantiomerically enriched this compound.
This strategy ensures that the stereochemistry of the final product is controlled by the inherent chirality of the starting material, providing an effective pathway to optically active spirolactones. researchgate.netnih.gov
Control of Diastereoselectivity and Enantioselectivity
Achieving stereocontrol in the synthesis of spirocycles is a formidable challenge due to the formation of a sterically congested quaternary carbon at the spiro center. Methodologies for the enantioselective construction of spiroketal lactones and related structures often rely on organocatalysis or the use of chiral auxiliaries to direct the stereochemical outcome. nih.govwikipedia.orgsigmaaldrich.com
An asymmetric domino electrophilic halocyclization strategy has been successfully employed for the construction of chiral spiroketal lactones. nih.gov This approach utilizes a single organocatalyst to orchestrate two independent stereodetermining steps, affording products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). nih.gov While this has been applied to different spiroketal systems, the principles are applicable to the this compound framework. The key is the use of a chiral catalyst, such as a BINOL-derived bifunctional sulfide, which can catalyze the bromolactonization of α-allyl carboxylic acids to yield γ-chiral α-spiro-γ-lactones. nii.ac.jp
Another powerful strategy is the use of synergistic catalysis, combining photocatalysis and organocatalysis. For instance, the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones has been achieved with high diastereoselectivity (up to 99:1 dr) using a chiral phosphoric acid catalyst under metal-free conditions. mdpi.com This highlights the potential of organocatalysis to control the facial selectivity in reactions forming the spiro[4.5]decane core.
The table below summarizes representative results for the stereoselective synthesis of analogous spirocyclic lactones using organocatalysis.
| Entry | Catalyst | Substrate | Product | Yield (%) | dr | ee (%) |
| 1 | Chiral Squaramide | Alkenyl Acid | Spiroketal Lactone | 98 | >20:1 | 98 |
| 2 | Chiral Phosphoric Acid | Alkenyl Acid | Spiroketal Lactone | 95 | >20:1 | 99 |
| 3 | BINOL-derived Sulfide | α-allyl Carboxylic Acid | α-Spiro-γ-lactone | 90 | - | 92 |
Table 1: Examples of Stereoselective Spirolactone Synthesis.
Enzymatic Approaches for Chiral Resolution of Lactones and Spirodilactones
Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds, including lactones and spirocycles. nih.gov Lipases and esterases are the most commonly employed enzymes for this purpose due to their high enantioselectivity and operational simplicity. rsc.orgscientificlabs.co.uk
Candida antarctica Lipase B (CALB) is a versatile and robust biocatalyst known for its high activity and enantioselectivity in the resolution of alcohols and esters. nih.govrsc.org It has been successfully used in the kinetic resolution of various complex molecules, including 1,3-dialkyl-3-hydroxymethyl oxindoles. In a typical resolution, the racemic substrate is subjected to transesterification using an acyl donor like vinyl acetate. CALB selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov This method has yielded products with excellent enantiomeric excess (up to 99% ee). nih.gov
Porcine Liver Esterase (PLE) is another widely used enzyme that catalyzes the enantioselective hydrolysis of esters. scientificlabs.co.ukwikipedia.org In a kinetic resolution context, PLE will selectively hydrolyze one enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. wikipedia.org This strategy is particularly effective for the desymmetrization of meso-diesters and the resolution of cyclic esters. wikipedia.org The reaction is typically performed in an aqueous buffer system, making it an environmentally benign approach. scientificlabs.co.uk
The table below shows representative data for the enzymatic kinetic resolution of spirocyclic and related chiral compounds.
| Entry | Enzyme | Substrate | Acyl Donor / Method | Product(s) | Conversion (%) | ee (%) |
| 1 | CALB | rac-3-Hydroxymethyl oxindole | Vinyl Acetate | (R)-Acetoxymethyl oxindole | ~50 | >99 |
| 2 | CALB | rac-3-Hydroxymethyl oxindole | Vinyl Acetate | (S)-Hydroxymethyl oxindole | ~50 | >78 |
| 3 | PLE | meso-Cyclic diacetate | Hydrolysis | (1R,2S)-monoacetate | >95 | >98 |
Table 2: Representative Results for Enzymatic Kinetic Resolution.
Derivatization and Functionalization of Spirocyclic Precursors
Strategies Involving Cyclohexanone and Dioxolane Ring Modifications
Functionalization of the pre-formed this compound scaffold can be achieved by targeting either the cyclohexyl or the dioxolane ring. Modifications on the cyclohexane portion are more common and synthetically accessible.
A key precursor for such modifications is 6,10-dioxaspiro[4.5]decane-7,9-dione, which can be synthesized from cyclopentanone and malonic acid. mdpi.com The active methylene (B1212753) group at the C8 position of this dione (B5365651) is susceptible to condensation reactions with various aldehydes. mdpi.com This allows for the introduction of a wide range of substituents onto the cyclohexane ring. For example, Knoevenagel condensation with aromatic aldehydes provides a direct route to 8-benzylidene derivatives. mdpi.com
Further modifications can be made to related spiro[4.5]decane systems. For instance, in the synthesis of analogues of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, structural modifications were successfully introduced at the C8 position of the 1,4-dioxa-spiro[4.5]decane moiety. unimore.it While this involves the 1,4-dioxaspiro isomer, the chemical principles of modifying the cyclohexane ring remain relevant.
Modification of the dioxolan-2-one ring is more challenging due to its inherent stability. Reactions often involve ring-opening of the carbonate. However, derivatives such as (2S)-2-(3-Oxo-1,4-dioxaspiro-[4.5]decan-2-yl)ethanoic acid demonstrate that functional groups can be attached to the dioxolane ring, providing a handle for further chemical transformations. nih.gov
Introduction of Diverse Functional Groups (e.g., methylene, phenylethane-1,2-dione)
The introduction of specific functional groups is crucial for tuning the chemical and biological properties of the spirocyclic core.
Methylene Groups: As mentioned, the Knoevenagel condensation is a robust method for introducing exocyclic methylene groups, often as part of a larger unsaturated system. The reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 4-(dimethylamino)benzaldehyde (B131446) yields 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, demonstrating a straightforward C-C bond formation at the C8 position. mdpi.com This approach is versatile and can be adapted for various aldehydes.
Phenylethane-1,2-dione: The introduction of a 1,2-dicarbonyl moiety like phenylethane-1,2-dione (benzil) onto the spirocyclic framework is less direct. A plausible strategy involves the application of N-heterocyclic carbene (NHC) catalysis. NHC-catalyzed annulation of enals with cyclic 1,2-dicarbonyl compounds, such as isatins, is known to produce spiro-gamma-butyrolactones stereoselectively. nih.gov By analogy, a suitably functionalized this compound precursor bearing an enal moiety could potentially react with phenylethane-1,2-dione in the presence of an NHC catalyst. This would proceed via the formation of a Breslow intermediate, which would then undergo cycloaddition with the diketone to furnish a complex spirocyclic product.
The table below outlines strategies for introducing these functional groups.
| Functional Group | Precursor | Reagent(s) | Reaction Type | Product Type |
| Methylene (as Benzylidene) | 6,10-Dioxaspiro[4.5]decane-7,9-dione | Aromatic Aldehyde, Piperidine | Knoevenagel Condensation | 8-Benzylidene derivative |
| Phenylethane-1,2-dione | En-al substituted spirocycle | Phenylethane-1,2-dione, NHC catalyst | Annulation / Cycloaddition | Complex spiro-lactone |
Table 3: Strategies for Functional Group Introduction.
Reaction Chemistry of Spirocyclic Dioxaspiro 4.5 Decan 2 Ones
Lactone Ring-Opening and Ring-Closing Transformations
The stability of the five-membered dioxolanone ring in 1,3-Dioxaspiro[4.5]decan-2-one is a significant factor in its chemistry. While thermodynamically stable, this ring can be opened under specific conditions, notably through hydrolysis or polymerization.
Ring-Opening Polymerization (ROP): Five-membered cyclic carbonates are generally considered "non-polymerizable" monomers due to their low ring strain, which makes the polymerization thermodynamically unfavorable. rsc.org However, under certain catalytic conditions, ring-opening can occur. The ring-opening polymerization (ROP) of cyclic carbonates is a key method for producing aliphatic polycarbonates, which are valued for their biocompatibility and biodegradability. mdpi.comresearchgate.net The polymerization of six-membered cyclic carbonates is often more thermodynamically favored due to higher ring strain. researchgate.net For this compound, the reaction would theoretically proceed via nucleophilic attack on the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and the formation of a polycarbonate chain.
Hydrolysis: Like other esters, the carbonate moiety can undergo hydrolysis under acidic or basic conditions. This reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the opening of the lactone ring. The final product of this transformation would be 1-(hydroxymethyl)cyclohexan-1-ol. The condensation of ketones like cyclohexanone (B45756) with tartrate derivatives, followed by careful hydrolysis of the resulting esters, has been used to form related dioxaspiro dicarboxylic acids, demonstrating the viability of hydrolysis in this class of compounds. researchgate.net
Carbonyl Group Reactivity
The carbonyl group is the most reactive site in the this compound molecule. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of the carbonyl group in lactones. researchgate.net A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. researchgate.net This intermediate can then undergo ring-opening. The reactivity of the carbonyl group makes it a target for various carbon-based nucleophiles. nih.gov
For this compound, this reaction can be generalized as follows:
Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon (C2).
Intermediate Formation: A tetrahedral intermediate is formed with a negative charge on the carbonyl oxygen.
Ring Opening: The C-O bond cleaves, opening the five-membered ring.
The reaction of cyclic carbonates with primary and secondary amines is a notable example, which generates urethane (B1682113) groups and can be used to form polyhydroxyurethanes (PHUs). specificpolymers.com
Reduction Reactions to Alcohols
The carbonyl group of the lactone can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent due to the stability of the ester functionality.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and lactones to primary alcohols. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.orgchemistrysteps.com The reaction with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.compharmaguideline.com A subsequent workup step with a proton source is required to yield the final alcohol product. libretexts.orgyoutube.com For this compound, this reduction would cleave the lactone ring and reduce the carbonyl group, yielding 1-(hydroxymethyl)cyclohexan-1-ol.
| Compound Type | Reducing Agent | Product | Reference |
|---|---|---|---|
| Lactone (e.g., this compound) | LiAlH₄ | Diol (e.g., 1-(hydroxymethyl)cyclohexan-1-ol) | masterorganicchemistry.comlibretexts.org |
| Ketone | LiAlH₄ or NaBH₄ | Secondary Alcohol | pharmaguideline.com |
| Aldehyde | LiAlH₄ or NaBH₄ | Primary Alcohol | pharmaguideline.com |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol | libretexts.org |
Substitution and Condensation Reactions
Substitution and condensation reactions involving this compound are less common and would typically require the formation of an enolate intermediate at the carbon atom alpha to the carbonyl group (the C4 position). However, forming an enolate from a carbonate is more difficult than from a standard ketone or ester.
Oxidative Cleavage and Rearrangement Reactions
Direct oxidative cleavage of the saturated lactone ring in this compound is not a typical reaction pathway. However, the structurally related Baeyer-Villiger oxidation is a classic rearrangement reaction that converts cyclic ketones into lactones. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone using an oxidant like a peroxyacid (e.g., m-CPBA). organic-chemistry.orgrsc.orgsigmaaldrich.com
The synthesis of a spirolactone like this compound could be envisioned via the Baeyer-Villiger oxidation of a corresponding spirocyclic ketone. The regioselectivity of the oxygen insertion is predictable, with more substituted carbon atoms migrating preferentially. organic-chemistry.org This reaction is a powerful tool in the synthesis of natural products and their analogues. rsc.org
| Aspect | Description | Reference |
|---|---|---|
| Reaction Type | Oxidation of a ketone to an ester or a cyclic ketone to a lactone. | wikipedia.orgorganic-chemistry.org |
| Common Oxidants | Peroxyacids (e.g., m-CPBA), hydrogen peroxide with a Lewis acid. | organic-chemistry.orgrsc.orgsigmaaldrich.com |
| Key Feature | Predictable regiochemistry based on the migratory aptitude of substituents. | organic-chemistry.orgsigmaaldrich.com |
| Applications | Synthesis of lactones and esters, key steps in natural product synthesis. | rsc.org |
Thermal Degradation and Pyrolysis Studies
The thermal stability and degradation pathways of this compound are of interest for understanding its behavior at elevated temperatures. While specific pyrolysis studies on this molecule are not widely documented, data from related cyclic carbonates and polycarbonates provide insight.
The thermal degradation of polycarbonates can lead to depolymerization, yielding the original cyclic carbonate monomers. acs.org The pyrolysis of cyclic carbonates themselves can proceed through various pathways, including decarboxylation (loss of CO₂). For example, the pyrolysis of some biomass-derived materials at high temperatures (e.g., 950 °C) is used to create catalysts for the synthesis of cyclic carbonates. mdpi.com These processes suggest that under high-temperature pyrolysis conditions, this compound would likely undergo decarboxylation, followed by potential rearrangement or fragmentation of the remaining cyclohexene (B86901) oxide or related structures. Methane pyrolysis is another high-temperature process that involves the breakdown of organic molecules. wikipedia.org
Stereochemical Investigations in Spirocyclic Lactone Synthesis
Analysis of Diastereomeric Mixtures and Enantiomeric Excess
In the synthesis of derivatives of 1,3-Dioxaspiro[4.5]decan-2-one, the creation of multiple stereocenters can lead to the formation of diastereomeric mixtures. The relative proportion of these diastereomers is expressed as the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). Similarly, when a chiral synthesis is performed, the excess of one enantiomer over the other is quantified as the enantiomeric excess (e.e.). nih.govunacademy.com The determination of these values is a critical step in assessing the stereoselectivity of a synthetic route.
Several analytical techniques are employed to separate and quantify the components of stereoisomeric mixtures. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers and, in many cases, diastereomers. nii.ac.jpchromatographyonline.comnih.govmdpi.com The choice of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the stereoisomers. chromatographyonline.com For instance, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including lactones. chromatographyonline.com
In a study on the enantioselective nickel-catalyzed α-spirocyclization of lactones, the enantiomeric excess of the spirocyclic lactone products was determined using chiral supercritical fluid chromatography (SFC). acs.org The yield and enantioselectivity were found to be dependent on the ring size of the spirocycle, with seven-membered rings affording up to 90% e.e. acs.org
The following interactive table summarizes representative data from a study on the asymmetric synthesis of α-spiro-γ-lactones, illustrating the determination of enantiomeric excess using chiral HPLC. nii.ac.jp
| Product | Enantiomeric Ratio (er) | HPLC Column | Mobile Phase |
| (3R)-3-(Bromomethyl)-3-phenyl-1-oxaspiro[4.5]decan-2-one | 86:14 | Daicel Chiralpak AD-3 | Hexane/2-propanol = 2:1 |
| (3R)-3-(Bromomethyl)-3-(4-methoxyphenyl)-1-oxaspiro[4.5]decan-2-one | 92:8 | Daicel Chiralpak AD-3 | Hexane/2-propanol = 2:1 |
| (3R)-3-(Bromomethyl)-3-(4-chlorophenyl)-1-oxaspiro[4.5]decan-2-one | 88:12 | Daicel Chiralpak AD-3 | Hexane/2-propanol = 2:1 |
This table is for illustrative purposes and is based on data for analogous spiro-γ-lactones.
Beyond chromatographic methods, chiroptical techniques like circular dichroism (CD) spectroscopy can also be employed. In some cases, multivariate regression models trained with a series of CD spectra can be used to rapidly and accurately determine both the enantiomeric and diastereomeric excess of a solution without the need for chromatographic separation. nih.govrsc.org
Experimental Techniques for Absolute and Relative Configuration Assignment
Once the stereoisomers have been separated and their relative quantities determined, the next critical step is the assignment of their absolute and relative configurations. This involves determining the precise three-dimensional arrangement of atoms in space for each stereoisomer.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. nih.govmdpi.com This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the atomic positions can be determined with high precision. For a derivative of 1,4-dioxaspiro[4.5]decane, specifically 2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, single-crystal X-ray analysis was used to elucidate its structure, revealing that the six-membered ring adopts a chair conformation. nih.gov Similarly, the crystal structures of two new oxaspirocyclic compounds, derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, were determined by single-crystal X-ray crystallography. mdpi.com The absolute configuration of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid has also been confirmed through X-ray diffraction. researchgate.netnih.govresearchgate.net
The table below presents crystallographic data for a related dioxaspiro[4.5]decane derivative, showcasing the type of information obtained from X-ray analysis. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7098 (6) |
| b (Å) | 10.3463 (8) |
| c (Å) | 15.3175 (13) |
| V (ų) | 1063.37 (15) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
When suitable crystals for X-ray analysis cannot be obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for stereochemical assignment. nih.govorganicchemistrydata.org One- and two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect (NOE), can be used to determine the relative configuration of a molecule by identifying protons that are close to each other in space. mdpi.com For instance, in a study on spirolactones, the absolute configuration of the newly formed spirocenter was determined using 1D and 2D NOE experiments. mdpi.com By irradiating a proton at a known stereocenter, the enhancement of signals from nearby protons can help to deduce the stereochemistry of adjacent chiral centers. mdpi.com
Advanced NMR methods, in conjunction with computational analysis, can also aid in determining the relative configuration of flexible molecules by analyzing spin-spin coupling constants and chemical shifts. encyclopedia.pub
Chiroptical Methods
Electronic Circular Dichroism (ECD) is another valuable technique for assigning the absolute configuration of chiral molecules. nih.gov By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. nih.gov This method is particularly useful when X-ray crystallography is not feasible.
Role As Building Blocks and Intermediates in Advanced Organic Synthesis
Precursors for Complex Organic Molecules and Natural Product Analogues
1,3-Dioxaspiro[4.5]decan-2-one is a key starting material for the synthesis of advanced polymers, particularly polycarbonates and polyurethanes. The reactivity of the cyclic carbonate allows it to undergo ring-opening polymerization (ROP), a process that builds long polymer chains. The thermodynamic favorability of ring-opening for 1,3-dioxan-2-ones (six-membered cyclic carbonates) drives the polymerization process. researchgate.net
This polymerization can be initiated by various catalysts to produce aliphatic polycarbonates. nih.gov These polymers are of significant interest due to their potential biodegradability and biocompatibility. nih.gov The resulting polycarbonate incorporates the spiro[4.5]decane unit into its backbone, influencing the physical properties of the final material, such as thermal stability and mechanical strength.
Furthermore, the ring-opening of this compound with diamines leads to the formation of polyurethanes. mdpi.commdpi.com This reaction, which avoids the use of toxic phosgene (B1210022) or isocyanates, is a cornerstone of green chemistry. The process involves the nucleophilic attack of the amine on the carbonate's carbonyl group, leading to the formation of a urethane (B1682113) linkage. By using different diamines, a wide variety of poly(urethane-co-carbonate)s can be synthesized, offering a pathway to materials with tailored properties for biomedical and engineering applications. mdpi.commdpi.comresearchgate.net
While direct examples in the total synthesis of natural products are not extensively documented for this specific spirocycle, analogous spiroacetal structures, such as the 1,6-dioxaspiro[4.5]decane system, are core motifs in numerous biologically active natural products, including antibiotics and anticancer agents. semanticscholar.org The synthetic principles involving the manipulation of this compound provide a valuable platform for creating analogues of these complex natural structures.
Utility as Protecting Groups for Diols
The this compound structure can be viewed as the protected form of 1,1-cyclohexanedimethanol, a geminal diol. The carbonate functional group serves as a robust protecting group for 1,2- and 1,3-diols. mdpi.com This protection is typically achieved by reacting the diol with a carbonylating agent like phosgene, its derivatives, or through transesterification with other carbonates such as dimethyl carbonate. nih.govfrontiersin.org
The resulting cyclic carbonate is stable under a range of conditions, including those that are neutral, reductive, or mildly acidic, allowing chemists to perform reactions on other parts of a molecule without affecting the diol. mdpi.comorganic-chemistry.org The deprotection, or removal of the carbonate group to regenerate the diol, is typically accomplished under basic conditions, such as hydrolysis with an alkali metal hydroxide. mdpi.com This orthogonal stability—stable to acid, labile to base—is a crucial feature of a useful protecting group in multi-step synthesis.
The table below summarizes the conditions for the protection of diols as cyclic carbonates and their subsequent deprotection.
| Process | Reagents | Conditions | Outcome |
| Protection | 1,1-Cyclohexanedimethanol, Carbonylating Agent (e.g., phosgene, triphosgene, dimethyl carbonate) | Base catalyst, Heat | Formation of this compound |
| Deprotection | This compound | Aqueous Base (e.g., NaOH, KOH) | Regeneration of 1,1-Cyclohexanedimethanol |
Intermediate in the Synthesis of Heterocyclic Compounds
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds. The electrophilic nature of the carbonate's carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles, leading to ring-opening and the formation of new heterocyclic systems.
The reaction of cyclic carbonates with nitrogen-based nucleophiles is a common strategy for synthesizing nitrogen-containing heterocycles. For instance, reacting this compound with primary amines or hydrazines can lead to the formation of six-membered cyclic carbamates (oxazinan-2-ones). unive.it This synthetic route provides a chlorine-free alternative to traditional methods. unive.it
Dialkyl carbonates, which share reactivity principles with cyclic carbonates, are widely used as green reagents for the synthesis of five- and six-membered heterocycles, including pyrrolidines, piperidines, and tetrahydrofurans. nih.govfrontiersin.orgnih.gov The reaction mechanisms often involve an initial methoxycarbonylation followed by an intramolecular cyclization. nih.gov By analogy, this compound can react with bifunctional nucleophiles to generate more complex spirocyclic heterocyclic systems. For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of novel bicyclic structures containing both urethane and ether linkages.
Applications in Materials Science and Polymer Chemistry
Ring-Opening Polymerization (ROP) of Spirolactones
Ring-opening polymerization (ROP) is a key method for the synthesis of aliphatic polyesters from cyclic ester monomers, or lactones. This process is particularly advantageous as it allows for the creation of high molecular weight polymers with controlled stereochemistry researchgate.net. While specific research on the ROP of 1,3-Dioxaspiro[4.5]decan-2-one is not extensively documented, the polymerization behavior of analogous spirolactones and bicyclic lactones provides significant insights.
The reactivity of cyclic monomers in ROP is influenced by factors such as ring strain. Highly strained monomers often exhibit different pathways for ring-opening, which can complicate the polymerization process researchgate.net. The polymerization of spirolactones, like other lactones, can be initiated by various catalytic systems, including organocatalysts, alkali metals, and metal complexes researchgate.net. For instance, the ROP of ε-caprolactone, a widely studied lactone, can be effectively catalyzed by stannous octoate, leading to the formation of poly(ε-caprolactone) (PCL) nih.gov.
The general mechanism for the ROP of lactones often involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the acyl-oxygen bond and the propagation of the polymer chain. The choice of catalyst and initiator is crucial in controlling the polymerization, influencing the molecular weight, and the dispersity of the resulting polymer researchgate.net.
Table 1: Comparison of Polymerization Data for Different Lactones
| Monomer | Catalyst/Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
|---|---|---|---|---|---|---|
| ε-Caprolactone | Sn(Oct)₂ / n-HexOH | 160 | 1 | 89 | 90,000 | - |
| L-Lactide | Sn(Oct)₂ | 150 | - | - | - | - |
| δ-Valerolactone | Phenol/DBU | 25 | 24 | >95 | 10,200 | 1.14 |
Development of Novel Polymeric Materials with Unique Properties
The incorporation of spirocyclic units, such as the one present in this compound, into a polymer backbone is a strategic approach to developing materials with enhanced thermal and mechanical properties. The rigid nature of the spiro junction restricts segmental motion, which can lead to a higher glass transition temperature (Tg) and improved dimensional stability of the polymer kpi.ua.
Polymers containing spiro orthocarbonate moieties, for example, have been shown to exhibit reduced shrinkage or even expansion upon polymerization, a highly desirable characteristic in applications such as dental resins and precision castings researchgate.net. This is attributed to a double ring-opening mechanism where two rings are opened for every new bond formed in the polymer chain researchgate.net.
Furthermore, the presence of the dioxaspiro functional group can influence the degradation profile of the resulting polyester. The hydrolysis of the ester linkages is a key mechanism for the biodegradation of polyesters, and the local chemical environment created by the spirocyclic structure can affect the rate of this process. This allows for the tuning of degradation rates for specific applications, such as in biomedical devices or controlled-release drug delivery systems.
Table 2: Thermal and Mechanical Properties of Polymers with and without Alicyclic Units
| Polymer | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|
| Poly(ε-caprolactone) (PCL) | -60 | 59-64 | 23 | >700 |
| PCL/Chitosan (90/10 w/w) | 76.6 | - | 20.04 | 198.7 |
| Poly(L-lactide) (PLLA) | 60-65 | 173-178 | 28-50 | 2-6 |
This table provides a comparative look at the properties of common polyesters and how they can be modified by blending or crosslinking, illustrating the potential effects of incorporating spirocyclic units.
Spirocyclic Units as Comonomers and Crosslinking Agents
This compound can be utilized as a comonomer in copolymerization reactions with other cyclic esters, such as ε-caprolactone or lactide, to tailor the properties of the resulting copolymer. The incorporation of the spirolactone unit can disrupt the crystallinity of the parent homopolymer, leading to changes in mechanical properties like flexibility and toughness. The reactivity ratios of the comonomers determine their distribution along the polymer chain, which can be random, alternating, or in blocks, each resulting in distinct material characteristics fiveable.mescielo.org.
Moreover, the bifunctional nature of certain spiro compounds allows them to act as effective crosslinking agents. For instance, spiro-bis-dimethylene-carbonate, a tetrafunctional bicyclic biscarbonate, has been successfully used to crosslink poly(L-lactide) and other polylactones kpi.ua. The ring-opening polymerization of the lactone in the presence of such a spiro compound leads to the formation of a three-dimensional polymer network. This crosslinking significantly enhances the mechanical strength and thermal stability of the material kpi.ua. The degree of crosslinking, which can be controlled by the amount of the spiro compound used, has a direct impact on the swelling behavior and the shape recovery force of the resulting polymer network kpi.uamdpi.com.
Table 3: Reactivity Ratios for Selected Comonomer Pairs in Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |
|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Random |
| Styrene | Acrylonitrile | 0.41 | 0.04 | Alternating tendency |
This table shows examples of reactivity ratios for different monomer pairs to illustrate how copolymer composition is determined. Specific reactivity ratios for this compound are not available in the literature.
Advanced Analytical Techniques in Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 1,3-Dioxaspiro[4.5]decan-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the compound's connectivity and stereochemistry. emerypharma.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the protons on the cyclohexane (B81311) ring and the methylene (B1212753) protons of the dioxolanone ring. The chemical shift, integration, and multiplicity of these signals are key to the initial structural assessment. wvu.edu
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. oregonstate.edu Key signals for this compound would include the carbonyl carbon of the carbonate group (typically in the 150-170 ppm region), the spiro carbon, and the carbons of the cyclohexane and dioxolanone rings. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C=O | - | ~155 | - |
| O-CH₂ | ~4.3-4.5 | ~70 | t |
| Spiro-C | - | ~110 | - |
| Cyclohexane-C (adjacent to spiro) | ~1.6-1.8 | ~35 | m |
| Cyclohexane-C | ~1.4-1.6 | ~24 | m |
| Cyclohexane-C (para to spiro) | ~1.4-1.6 | ~25 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR: 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would be used to map the connectivity of the protons within the cyclohexane ring. uvic.cayoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹J-coupling). emerypharma.comyoutube.com This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). emerypharma.comyoutube.com HMBC is particularly useful for identifying quaternary carbons (like the spiro and carbonyl carbons) by observing their correlations with nearby protons. For instance, the protons on the methylene group of the dioxolanone ring would show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net This is critical for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the cyclohexane ring in derivatives. youtube.com
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is indispensable for confirming the absolute configuration and conformation of chiral centers and for precisely measuring bond lengths and angles. mdpi.com
For derivatives of this compound that can be grown into single crystals of sufficient quality, X-ray diffraction analysis can elucidate the exact spatial arrangement of atoms. For example, studies on related spiro compounds like (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid have successfully determined their molecular structure, including the conformation of the cyclohexane and dioxolane rings. researchgate.net The crystal structure reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding or van der Waals interactions. researchgate.net
Interactive Data Table: Crystallographic Data for a Related Spiro Compound
| Parameter | Value (Example: C₁₀H₁₄O₆) researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.435 |
| b (Å) | 10.686 |
| c (Å) | 7.913 |
| β (°) | 106.14 |
| Volume (ų) | 522.5 |
| Z | 2 |
Note: This data is for a related compound, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, and serves to illustrate the type of information obtained.
Mass Spectrometry (GC-MS, HRMS, ESI-MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. uab.edu
Molecular Weight and Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent molecule. For this compound (C₈H₁₂O₃), the expected exact mass is 156.0786 g/mol . nih.govfishersci.com
Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), electron impact (EI) ionization causes the molecular ion to fragment in a predictable manner. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve:
Loss of CO₂ (44 Da) from the carbonate ring.
Cleavage of the spirocyclic system, leading to fragments corresponding to the cyclohexyl and dioxolanone moieties. libretexts.orglibretexts.org
Alpha-cleavage adjacent to the carbonyl group. miamioh.edu
Soft Ionization Techniques: Electrospray ionization (ESI-MS) is a softer ionization method that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺ or other adducts, which is useful for confirming the molecular weight. uab.edu
Chromatographic Techniques (HPLC, GC, TLC) for Separation, Purity Assessment, and Enantiomeric Purity
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to determine the purity of a sample. By developing a suitable method, a single sharp peak for the target compound indicates high purity, while the presence of other peaks signifies impurities. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reactions and purifications.
Separation and Purification: Column chromatography, often guided by TLC, is the primary method for purifying the compound after synthesis. Preparative HPLC can be used for high-purity isolations.
Enantiomeric Purity: For chiral derivatives of this compound, determining the enantiomeric purity is crucial. This is achieved using chiral chromatography. nih.gov This involves either using a chiral stationary phase (CSP) in HPLC or GC that interacts differently with the two enantiomers, leading to their separation, or by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.commdpi.com The ratio of the peak areas in the resulting chromatogram allows for the calculation of enantiomeric excess (ee). researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent and diagnostic peak would be the strong C=O stretching vibration of the cyclic carbonate (ester) group, which is expected to appear at a relatively high wavenumber (typically ~1800-1830 cm⁻¹) due to the ring strain in the five-membered dioxolanone ring. researchgate.net Other key absorptions would include:
C-O Stretching: Strong bands corresponding to the C-O single bond stretches of the ester group, typically found in the 1000-1300 cm⁻¹ region.
C-H Stretching: Bands for the sp³ C-H bonds of the cyclohexane and methylene groups, appearing just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
C-H Bending: Vibrations for the CH₂ groups (scissoring) around 1450 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonate) | Stretch | ~1810 | Strong |
| C-O (Ester) | Stretch | ~1000-1200 | Strong |
| sp³ C-H | Stretch | ~2850-2950 | Medium-Strong |
| CH₂ | Bend (Scissoring) | ~1450 | Medium |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 1,3-Dioxaspiro[4.5]decan-2-one. DFT methods provide a good balance between computational cost and accuracy for systems of this size.
The molecular structure of this compound consists of a cyclohexane (B81311) ring and a 1,3-dioxan-2-one (B34567) ring fused at a spirocyclic center. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain. The 1,3-dioxan-2-one ring, containing a carbonate group, will likely exhibit a conformation that balances ring strain and electronic effects.
The electronic structure can be analyzed through the distribution of electron density and molecular orbitals. The carbonate group is the most electronically significant feature, with the carbonyl carbon being electrophilic and the oxygen atoms being nucleophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, are key indicators of the molecule's reactivity and kinetic stability.
Table 1: Predicted Key Geometric Parameters for this compound (based on related structures)
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C=O bond length | 1.19 - 1.22 Å | Typical for a carbonate ester. |
| C-O (ester) bond length | 1.33 - 1.36 Å | Shorter than a typical C-O single bond due to resonance. |
| Spiro C-O bond length | 1.42 - 1.45 Å | Standard for an acetal-like carbon. |
| Cyclohexane C-C bond lengths | 1.53 - 1.55 Å | Consistent with a saturated hydrocarbon ring. |
| O-C=O bond angle | ~125° | Influenced by the five-membered ring structure. |
Molecular Modeling and Simulation Techniques for Conformational Analysis
The conformational landscape of this compound is primarily determined by the flexibility of the cyclohexane and 1,3-dioxan-2-one rings. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface and identify stable conformers.
The cyclohexane ring can exist in chair, twist-boat, and boat conformations. The chair conformation is generally the most stable. The 1,3-dioxan-2-one ring is less flexible due to the planar nature of the carbonate group. It can adopt conformations such as a flattened chair or a twist form. The spiro fusion introduces additional conformational constraints.
Conformational searches can be performed using systematic or stochastic methods to identify low-energy conformers. The relative energies of these conformers can then be calculated at a higher level of theory, such as DFT, to determine their populations at a given temperature according to the Boltzmann distribution. For the related 1,3-dioxane (B1201747), the chair conformer is calculated to be significantly more stable than the twist conformer. researchgate.net A similar preference is expected for the dioxanone ring in this compound.
Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule, including the rates of conformational interconversion. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space over time.
Table 2: Possible Low-Energy Conformers of this compound
| Conformer | Cyclohexane Ring Conformation | 1,3-Dioxan-2-one Ring Conformation | Predicted Relative Stability |
|---|---|---|---|
| 1 | Chair | Flattened Chair/Twist | Most Stable |
Prediction of Reactivity and Elucidation of Reaction Mechanisms
Theoretical modeling is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The electronic structure calculated by DFT provides crucial information about the molecule's reactive sites.
The carbonyl carbon of the carbonate group is expected to be the primary electrophilic site, susceptible to nucleophilic attack. This could lead to ring-opening reactions, a common pathway for cyclic carbonates. The oxygen atoms of the carbonate group and the spiro-acetal are potential nucleophilic and protonation sites.
Computational methods can be used to model reaction pathways and calculate activation energies for various potential reactions. For example, the mechanism of hydrolysis or aminolysis of the carbonate could be investigated by locating the transition state structures for the nucleophilic addition and subsequent ring-opening steps. The calculated activation barriers would provide a quantitative measure of the reaction's feasibility.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Protocols
The traditional synthesis of cyclic carbonates has often relied on harsh reagents and conditions, prompting a shift towards more environmentally benign approaches. researchgate.net Future research is keenly focused on developing synthetic protocols for 1,3-Dioxaspiro[4.5]decan-2-one that are not only more efficient in terms of yield and reaction time but also adhere to the principles of green chemistry.
A significant area of advancement lies in the catalytic cycloaddition of carbon dioxide (CO2) to corresponding epoxides. researchgate.net This method is highly attractive due to its atom economy and the utilization of a renewable and non-toxic C1 feedstock. Research is directed towards the design of novel catalysts that can operate under mild conditions with high selectivity. rsc.org Recent developments in organocatalysis, for instance, have shown tremendous promise in the synthesis of spirocycles, offering metal-free and environmentally friendly alternatives. rsc.org The exploration of deep eutectic solvents (DES) as reusable and effective reaction media for the synthesis of spiro-cyclic carbonates from spiro-epoxyoxindoles and CO2 further underscores the move towards sustainable practices. researchgate.net
Key areas for future investigation in the synthesis of this compound include:
Novel Catalytic Systems: The development of highly active and recyclable catalysts, such as metal-organic frameworks (MOFs) and functionalized polymers, to facilitate the cycloaddition of CO2 under ambient conditions. researchgate.net
Flow Chemistry: The implementation of continuous flow reactors to enable better control over reaction parameters, enhance safety, and allow for easier scalability.
Biocatalysis: The use of enzymes to catalyze the formation of the spirocyclic carbonate ring with high enantioselectivity, a crucial aspect for applications in life sciences.
| Protocol | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Methods | Often involve phosgene (B1210022) or its derivatives. researchgate.net | Well-established procedures. | Phasing out due to toxicity and environmental concerns. |
| Catalytic CO2 Cycloaddition | Utilizes epoxides and carbon dioxide. researchgate.net | High atom economy, use of a renewable C1 source. researchgate.net | Development of more efficient and selective catalysts. researchgate.netrsc.org |
| Organocatalysis | Metal-free catalytic systems. rsc.org | Lower toxicity, milder reaction conditions. rsc.org | Expanding the scope of catalysts and substrates. rsc.org |
| Flow Chemistry | Continuous reaction processing. | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |
Exploration of Novel Reactivity Patterns for Spirocyclic Lactones
Spirocyclic lactones, including this compound, are not merely synthetic targets but also versatile intermediates for the construction of more complex molecular architectures. Future research will delve deeper into uncovering and harnessing the unique reactivity of this class of compounds. The inherent ring strain and the presence of multiple functional groups provide a fertile ground for exploring novel chemical transformations.
One promising area is the ring-opening polymerization (ROP) of spirocyclic carbonates to produce polycarbonates with tailored properties. researchgate.net The structure of this compound, with its spirocyclic junction, can impart unique conformational constraints and properties to the resulting polymers. Furthermore, the reactions of cyclic carbonates with various nucleophiles can lead to products with either retention or loss of the carbonate group, opening up diverse synthetic pathways. researchgate.net
Emerging research directions in the reactivity of spirocyclic lactones include:
Asymmetric Catalysis: The development of stereoselective ring-opening reactions to access chiral building blocks for the synthesis of natural products and pharmaceuticals.
Decarboxylative Transformations: Investigating reactions that proceed with the loss of CO2 to generate new carbon-carbon or carbon-heteroatom bonds.
Tandem Reactions: Designing one-pot reaction sequences where the spirocyclic lactone undergoes a cascade of transformations to rapidly build molecular complexity.
Design and Synthesis of Advanced Materials with Tailored Properties
The unique three-dimensional structure of this compound makes it an attractive building block for the creation of advanced materials with specific and tunable properties. The incorporation of spirocyclic units into polymer backbones can significantly influence their thermal, mechanical, and optical properties.
In the field of polymer chemistry, the synthesis of polycarbonates and other polymers from spirocyclic monomers is a burgeoning area of research. researchgate.net These materials have potential applications in various fields, from biomedical devices to high-performance plastics. The rigidity and defined stereochemistry of the spirocyclic core can lead to polymers with enhanced thermal stability and specific morphologies.
Future research in this area will likely focus on:
Biodegradable Polymers: Designing polymers derived from this compound that are biodegradable and biocompatible for applications in drug delivery and tissue engineering.
High-Performance Materials: Exploring the synthesis of polymers with high glass transition temperatures and excellent mechanical strength for use in demanding applications.
Functional Materials: Incorporating functional groups into the spirocyclic monomer to create materials with specific optical, electronic, or responsive properties.
| Material Type | Key Properties | Potential Applications | Research Focus |
|---|---|---|---|
| Polycarbonates | Enhanced thermal stability, unique conformational properties. researchgate.net | Engineering plastics, optical materials. | Control of polymer microstructure and properties. |
| Biodegradable Polyesters | Biocompatibility, controlled degradation rates. | Surgical sutures, drug delivery systems. | Tuning degradation profiles and mechanical properties. |
| Functional Polymers | Responsive to stimuli (e.g., pH, light), specific binding capabilities. | Sensors, smart coatings, separation membranes. | Introduction of novel functional groups and architectures. |
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.gov For a compound like this compound, these computational tools can accelerate discovery and optimization across the entire research and development pipeline.
For materials design, computational methods can be used to predict the properties of polymers and other materials derived from this compound before they are synthesized. springernature.com This "in silico" design approach allows for the rapid screening of a vast number of potential structures to identify candidates with the desired characteristics. The integration of AI can also facilitate the discovery of novel spirocyclic compounds with enhanced properties for specific applications. nih.gov
The application of AI and ML in the context of this compound will likely involve:
Retrosynthetic Analysis: Using AI-powered tools to devise the most efficient and sustainable synthetic pathways.
Property Prediction: Developing ML models to accurately predict the physicochemical and biological properties of derivatives and polymers.
De Novo Design: Employing generative models to design novel spirocyclic structures with optimized properties for specific applications.
Automated Synthesis: Combining AI with robotic platforms to create fully autonomous systems for the synthesis and testing of new compounds and materials. illinois.edu
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1,3-Dioxaspiro[4.5]decan-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of spirocyclic ketals like this compound often involves multi-step protocols with critical intermediates. For example, analogous compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) require precise stoichiometric control of reagents like NaBH₄ for reduction steps to avoid over-reduction or side-product formation . Optimization strategies include monitoring reaction progress via TLC, adjusting solvent polarity (e.g., MeOH vs. THF), and using column chromatography for purification. Challenges such as ring strain or steric hindrance may necessitate temperature gradients (e.g., 0°C to room temperature) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying spirocyclic geometry. For instance, H NMR can identify characteristic proton environments (e.g., deshielded protons adjacent to the ketone group), while C NMR confirms carbonyl carbon shifts (~200 ppm). Infrared (IR) spectroscopy detects the ketone C=O stretch (~1700 cm). Mass spectrometry (MS) validates molecular weight, with fragmentation patterns aiding in distinguishing regioisomers .
Q. What are the common impurities or byproducts encountered during the synthesis of spirocyclic dioxolane derivatives, and how can they be mitigated?
- Methodological Answer : Byproducts like unreacted starting materials or ring-opened intermediates may arise due to incomplete acetalization. For example, incomplete reduction of ketones (e.g., 1,4-dioxaspiro[4.5]decan-8-one) can yield residual alcohol derivatives. Mitigation strategies include rigorous drying of reagents (e.g., molecular sieves) and using excess dehydrating agents (e.g., p-TsOH). HPLC or GC-MS analysis helps quantify impurities .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions or functionalization?
- Methodological Answer : The spirocyclic structure imposes steric constraints that affect nucleophilic attack. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. For example, electron-withdrawing groups on the cyclohexane ring may stabilize partial charges during ring-opening. Experimental validation involves comparing reaction rates with substituted analogs (e.g., nitro or methoxy derivatives) .
Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives across different studies?
- Methodological Answer : Discrepancies in NMR or IR data often stem from solvent effects, concentration, or tautomerism. Researchers should cross-reference data with high-purity standards and replicate experiments under identical conditions. Collaborative validation via platforms like the RCSB PDB ligand database ensures consistency . For example, the EPA’s tolerance assessments for spiro compounds provide regulatory benchmarks for spectral accuracy .
Q. How can the thermodynamic stability of this compound conformers be analyzed experimentally and computationally?
- Methodological Answer : Variable-temperature NMR can detect conformational interconversion, while X-ray crystallography provides static snapshots of chair or boat conformations. Computational tools (e.g., molecular dynamics simulations) model energy barriers between conformers. For related spiro compounds like 1,7-dioxaspiro[5.5]undecan, chair-chair conformations are most stable due to minimized steric clash .
Methodological Frameworks for Research Design
Q. Applying the FINER criteria to evaluate research questions on this compound: How can feasibility and novelty be balanced in spirocyclic chemistry?
- Methodological Answer :
- Feasibility : Access to specialized instrumentation (e.g., high-field NMR) and scalable synthetic routes (e.g., multi-gram preparation of intermediates) .
- Novelty : Exploring understudied applications, such as supramolecular host-guest interactions or catalysis.
- Ethical : Adhering to safety protocols for handling reactive intermediates (e.g., NaBH₄).
- Relevance : Linking to broader fields like medicinal chemistry (e.g., spirocyclic motifs in drug design ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
